molecular formula C20H17N3O4S B12158518 N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B12158518
M. Wt: 395.4 g/mol
InChI Key: YKVUMVDUIJXZSZ-UHFFFAOYSA-N
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Description

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide is a potent, selective, and ATP-competitive inhibitor of the Monopolar Spindle 1 (MPS1/TTK) kinase, a central regulator of the spindle assembly checkpoint (SAC). By targeting MPS1, this compound induces premature anaphase onset and severe chromosome mis-segregation , leading to aneuploidy and apoptosis in proliferating cells. Its primary research value lies in its utility as a chemical probe to dissect the functional roles of MPS1 in mitosis and to investigate the consequences of SAC abrogation. This mechanism is particularly exploited in oncology research, where this inhibitor is used to study MPS1 as a therapeutic target for cancer treatment, demonstrating significant anti-proliferative activity in various cancer cell models, including those resistant to conventional anti-mitotic agents. The compound exhibits high selectivity over a broad panel of other kinases, making it an excellent tool for validating MPS1-specific phenotypes in complex cellular signaling environments . Research applications extend to exploring synthetic lethal interactions and combination therapies, providing critical insights into novel cancer treatment strategies.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H17N3O4S/c1-12(24)22-14-6-8-15(9-7-14)28(26,27)21-11-13-5-10-18-19-16(13)3-2-4-17(19)20(25)23-18/h2-10,21H,11H2,1H3,(H,22,24)(H,23,25)

InChI Key

YKVUMVDUIJXZSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Group: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of enzymes and receptors involved in various diseases. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with potential commercial applications.

Mechanism of Action

The mechanism of action of N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of TNF-α is achieved by binding to the active site of the cytokine, preventing it from interacting with its receptors and thereby reducing inflammation .

Comparison with Similar Compounds

N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide Derivatives

Core Structure : Naphthalene ring system.
Key Substituents :

  • A hydroxynaphthyl-phenylmethyl group attached to the sulfamoyl moiety.
  • Acetamide at the para position of the phenyl ring.

Functional Groups : Hydroxyl (–OH), sulfamoyl (–SO₂NH–), and acetamide (–NHCOCH₃).

Comparison :

  • The hydroxyl group may improve aqueous solubility but also poses a risk of metabolic conjugation (e.g., glucuronidation) compared to the non-hydroxylated target compound .

Isoxazole- and Thiazole-Containing Analogues (CF2, CF3, CF4)

Core Structure : Isoxazole (CF2, CF3) or thiazole (CF4).
Key Substituents :

  • CF2: 3,4-Dimethylisoxazole-5-yl sulfamoyl group.
  • CF3: 5-Methylisoxazole-3-yl sulfamoyl group.
  • CF4: Thiazole-2-yl sulfamoyl group.

Functional Groups : Heterocyclic sulfamoyl groups, dioxoisoindoline, and methylpentanamide.

Comparison :

  • The isoxazole and thiazole rings introduce heteroatoms (N, O, S) that modulate electronic properties and metabolic stability. For example, thiazole may enhance metal-binding capacity.

Pharmaceutical Impurities ()

Examples :

  • 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide

Key Substituents: Bromo (–Br), nitro (–NO₂), and dioxoisoindolyl groups.

Comparison :

  • Nitro and bromo groups are strong electron-withdrawing substituents absent in the target compound. These groups increase reactivity, raising concerns about genotoxicity and instability, which likely classify these compounds as impurities .
  • The dioxoisoindolyl group shares structural similarities with the benzo[cd]indole core but lacks the fused tricyclic system, reducing rigidity.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Inferred Properties References
Target Compound Benzo[cd]indole Methylsulfamoyl, acetamide Oxo, sulfamoyl, acetamide High rigidity; balanced solubility/binding
Hydroxynaphthyl-phenylmethyl derivative Naphthalene Hydroxynaphthyl, phenylmethyl Hydroxyl, sulfamoyl, acetamide Improved solubility; metabolic liability
CF2 (3,4-Dimethylisoxazole derivative) Isoxazole 3,4-Dimethylisoxazole, dioxoisoindoline Isoxazole, dioxoisoindoline Target-specific binding; reduced permeability
Impurity (Nitro-bromo derivative) Phenyl Bromo, nitro, dioxoisoindolyl Bromo, nitro, dioxoisoindoline Reactivity/toxicity risks

Research Findings and Implications

Structural Rigidity : The benzo[cd]indole core in the target compound offers superior conformational stability compared to naphthalene or heterocyclic analogues, which may enhance target binding .

Metabolic Considerations: Hydroxyl and heterocyclic groups in analogues introduce metabolic vulnerabilities (e.g., oxidation, conjugation), whereas the target compound’s non-polar core may improve metabolic stability.

Safety Profile: Impurities with nitro/bromo groups highlight the importance of substituent selection in drug design to avoid genotoxic risks .

Biological Activity

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide is a synthetic compound with a complex structure that incorporates an indole core, which is known for its diverse biological activities. This compound is part of a larger class of indole derivatives and has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N3O4S, with a molecular weight of approximately 409.46 g/mol. The compound features a sulfamoyl group attached to a phenyl ring, which may influence its biological activity by enhancing solubility and bioavailability.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The indole structure is often associated with anticancer properties. Compounds containing indole moieties have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Indole derivatives are frequently investigated for their antimicrobial effects. The presence of the sulfamoyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Indole Core : Variations in substituents on the indole ring can significantly alter potency and selectivity against various biological targets.
  • Sulfamoyl Group : The position and nature of substituents on the sulfamoyl group can affect both solubility and binding affinity to target proteins.
  • Phenyl Ring Modifications : Different substitutions on the phenyl ring can lead to changes in electronic properties and steric hindrance, impacting the overall biological activity.

Case Studies

  • Anticancer Studies : A study involving similar indole derivatives demonstrated that modifications at the 6-position of the indole ring led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values varied significantly depending on the specific substitutions made on the indole core.
  • Antimicrobial Testing : Research on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative tested.
  • Inflammation Models : In vivo studies using murine models indicated that compounds with similar structures reduced inflammation markers (e.g., TNF-alpha levels) in response to lipopolysaccharide (LPS) stimulation.

Data Table

Compound NameMolecular FormulaBiological ActivityIC50/MIC Values
This compoundC21H19N3O4SAnticancer, AntimicrobialTBD
Indole Derivative AC20H18N2O3SAnticancerIC50 = 10 µM
Indole Derivative BC19H17N3O2AntimicrobialMIC = 25 µg/mL

Q & A

Q. What are the recommended synthetic routes for N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step strategies:
  • Step 1 : Coupling the benzo[cd]indole core with a sulfamoyl linker via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., N₂ atmosphere).
  • Step 2 : Introducing the acetamide group through amidation using activated esters (e.g., HATU/DIPEA) or carbodiimide-mediated coupling.
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC to isolate intermediates and final product .
  • Characterization : Validate purity via NMR (¹H/¹³C), HPLC (>95% purity), and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the sulfamoyl group exhibits distinct deshielded protons near δ 3.5–4.0 ppm .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurity profiling .
  • Mass Analysis : HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while minimizing cytotoxicity .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
  • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the sulfamoyl and acetamide moieties .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energetics for key steps like sulfamoylation .
  • Condition Screening : Use machine learning (ML) models trained on PubChem data to prioritize solvent/reagent combinations that maximize yield .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into ML algorithms to refine predictions iteratively .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, in-house assays) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
  • Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Collaborative Validation : Partner with independent labs to replicate critical findings under standardized protocols .

Q. How can researchers identify biological targets for this compound?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture interacting proteins in cell lysates .
  • Biophysical Screens : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with putative targets (e.g., kinases, GPCRs) .
  • CRISPR-Cas9 Screens : Perform genome-wide knockouts to identify genes whose loss abrogates the compound’s bioactivity .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS. Key degradation products (e.g., hydrolyzed acetamide) inform formulation strategies .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .
  • Microsomal Metabolism : Use liver microsomes (+NADPH) to identify phase I metabolites (e.g., oxidative deamination) .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (≥3 replicates) to assess selectivity .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify pathways differentially regulated in sensitive vs. resistant cells .
  • Redox Sensitivity : Measure ROS levels (e.g., DCFDA assay) to determine if cytotoxicity is linked to oxidative stress .

Experimental Design Considerations

Q. What controls are essential for in vivo efficacy studies?

  • Methodological Answer :
  • Vehicle Control : Administer formulation buffer (e.g., 5% DMSO in saline) to isolate compound-specific effects .
  • Positive Control : Use a clinically approved drug with a similar mechanism (e.g., sulfonamide-based kinase inhibitors) .
  • Pharmacokinetic Monitoring : Collect plasma/tissue samples at multiple timepoints to correlate exposure with efficacy .

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